Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride
Description
Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 1033753-14-8) is a chiral amino ester derivative with a molecular formula of C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . It features a tert-butyl ester group, a primary amino group, and a hydroxyl group on adjacent carbons. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for protecting carboxylic acids and amines during multi-step reactions. Its stereochemistry (R-configuration) and functional groups make it valuable in synthesizing bioactive molecules, such as β-amino alcohols and serine derivatives .
Properties
IUPAC Name |
tert-butyl 2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHOGYHZNNYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851511-53-0 | |
| Record name | tert-butyl 2-amino-3-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, is a compound with significant potential in biological applications. Its structure includes functional groups that facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an amino acid backbone, specifically 2-amino-3-hydroxypropanoate. This configuration enhances its solubility and stability, which are critical for biological activity. The presence of the hydrochloride salt form further increases its bioavailability.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting or activating their functions by occupying active sites or altering conformational states.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and cellular communication.
- Influence on Metabolic Pathways : The compound is involved in metabolic processes, particularly those related to amino acid metabolism, which can affect various physiological functions.
Neuroprotective Effects
Research indicates that this compound may serve as a prodrug for D-serine, a known neuromodulator implicated in cognitive functions such as learning and memory. Studies suggest that this compound can enhance D-serine levels in the brain, thus potentially improving cognitive performance and offering therapeutic benefits for neurodegenerative conditions.
Anticonvulsant Properties
Preliminary studies have shown that derivatives of this compound exhibit anticonvulsant activity. This suggests its potential use in treating epilepsy or other seizure-related disorders by modulating excitatory neurotransmission.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, indicating a protective effect against oxidative stress .
Case Studies and Research Findings
- Neuropharmacological Studies : A study explored the effects of this compound on cognitive functions in rodent models. Results indicated improved performance in memory tasks, correlating with increased D-serine levels in the hippocampus.
- Antioxidant Evaluation : In another study, the compound was tested using the ABTS radical scavenging assay and FRAP assay. Results showed that it effectively reduced oxidative stress markers in neuronal cell cultures, outperforming some standard antioxidants .
Comparative Analysis
| Compound | Mechanism | Biological Activity |
|---|---|---|
| This compound | Enzyme binding, receptor modulation | Neuroprotective, anticonvulsant |
| D-serine | Natural neuromodulator | Cognitive enhancement |
| Other amino acid derivatives | Varies | Antioxidant properties |
Scientific Research Applications
Pharmaceutical Research
Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride is primarily utilized in the synthesis of bioactive peptides and pharmaceutical compounds. Its structure allows it to act as a versatile building block in peptide synthesis, facilitating the formation of peptide bonds crucial for protein production essential in various biological processes .
Case Study: Peptide Synthesis
Research has demonstrated that this compound can be effectively used to synthesize peptides that exhibit biological activity. For instance, derivatives synthesized from (R)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride have shown potential anticonvulsant properties, indicating its relevance in developing treatments for neurological disorders.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for its potential role as a prodrug. Prodrugs are compounds that become active only after metabolic conversion within the body. In this context, (R)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride can be converted into D-serine, a natural neuromodulator implicated in cognitive functions such as learning and memory .
Case Study: Neurological Modulation
Studies suggest that D-serine plays a critical role in modulating synaptic activity in the brain. The investigation into (R)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride as a precursor for D-serine could lead to novel therapeutic strategies for cognitive enhancement and treatment of neurodegenerative diseases.
Biochemical Applications
The compound is also significant in biochemical applications where it aids in studying protein interactions and enzymatic reactions due to its ability to form stable peptide bonds. This functionality is crucial for understanding various biochemical pathways and developing new biopharmaceuticals.
Several synthetic routes have been developed for producing (R)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride. These methods are crucial for ensuring high yields and purity levels necessary for research applications.
Example Synthetic Route
A common method involves the reaction of tert-butyl acrylate with amino acids under controlled conditions to yield the desired product with high stereoselectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
(a) Methyl and Ethyl Esters
- Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride (CAS: 5874-57-7): Molecular formula: C₄H₁₀ClNO₃; molecular weight: 155.58 g/mol. Prepared via L-serine esterification with thionyl chloride in methanol (99% yield, m.p. 163°C) . Compared to the tert-butyl analog, the methyl ester is more polar, leading to higher water solubility but lower stability under acidic/basic conditions. This limits its utility in prolonged syntheses requiring orthogonal protection strategies.
- Ethyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 3940-27-0): Molecular formula: C₅H₁₂ClNO₃; molecular weight: 169.61 g/mol. Exhibits hygroscopicity and an optical rotation of −4.4° (c=4 in Water) . The ethyl group offers intermediate steric bulk between methyl and tert-butyl, balancing solubility and stability.
(b) tert-Butyl vs. Isopropyl Esters
- (S)-Isopropyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 145937-64-0): Similarity score: 0.92 to the target compound . The isopropyl group provides moderate steric hindrance, enhancing stability compared to methyl/ethyl esters but less than tert-butyl. This impacts reactivity in nucleophilic acyl substitutions.
Stereochemical and Functional Group Variations
(a) D-Serine Methyl Ester Hydrochloride (CAS: 5874-57-7):
- Enantiomer of the L-serine derivative. The D-configuration alters biological activity, making it unsuitable for certain peptide syntheses targeting natural L-amino acid sequences .
(b) tert-Butyl 3-Amino-2-methylpropanoate Hydrochloride (CAS: 1443981-80-3):
- Molecular formula: C₉H₁₉NO₂·HCl; molecular weight: 209.72 g/mol.
- The amino group is on the β-carbon instead of the α-carbon, shifting reactivity. This compound is used in agrochemicals for synthesizing herbicides with tailored steric profiles .
Substituent Modifications
(a) Aromatic Derivatives
- (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS: 1956436-14-8): Incorporates a bromophenyl group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidates targeting kinase inhibition .
(b) Fluorinated Analogs
- Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride (CAS: 1955519-95-5): The trifluoromethyl and cyclobutyl groups enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS drug development .
Key Comparative Data
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 2-amino-3-hydroxypropanoate hydrochloride, and how do reaction conditions influence yield and purity?
The compound can be synthesized via esterification and protection of the amino and hydroxyl groups. A common approach involves reacting L-serine derivatives with tert-butyl-protecting agents. For example, in a similar synthesis (methyl 2-amino-3-hydroxypropanoate hydrochloride), L-serine was treated with thionyl chloride in methanol at 0°C, followed by 24-hour stirring at room temperature to yield the methyl ester hydrochloride . Adapting this method, substituting methanol with tert-butanol and optimizing the reaction time/temperature may yield the tert-butyl variant. Purity can be enhanced via recrystallization or column chromatography, as demonstrated in analogous syntheses .
Q. How can the stereochemical integrity of this compound be verified during synthesis?
Chiral HPLC or polarimetry should be employed to confirm enantiomeric purity. For example, (2S,3R)-configured tert-butyl amino-hydroxy esters were resolved using chiral columns in prior studies . Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR, can also detect diastereomeric impurities by comparing coupling constants and chemical shifts with reference data .
Q. What are the recommended purification techniques for this compound, and how do they address common byproducts?
Recrystallization from ethanol/water mixtures or dichloromethane/hexane systems is effective for removing unreacted starting materials. For example, methyl 2-amino-3-hydroxypropanoate hydrochloride was purified by concentrating the reaction mixture under reduced pressure . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may separate tert-butyl derivatives from deprotected byproducts, as seen in tert-butyl carbazate purifications .
Advanced Research Questions
Q. How does this compound perform as a chiral building block in peptide mimetics or β-amino alcohol syntheses?
The tert-butyl group enhances solubility in organic solvents, facilitating coupling reactions. In a study on β-hydroxy-α-amino esters, similar tert-butyl-protected intermediates were used in peptide elongation via carbodiimide-mediated couplings . The hydroxyl group can be selectively oxidized or functionalized, as demonstrated in the synthesis of antitubercular hydrazones from analogous esters .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR peaks or LC-MS impurities)?
- NMR discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in tert-butyl carbamate derivatives, -NMR confirmed protection at the amino group via a peak at ~80 ppm for the tert-butyl carbon .
- LC-MS impurities : High-resolution mass spectrometry (HRMS) identifies hydrolyzed or deprotected species. In methyl ester analogs, LC-MS detected trace amounts of free serine (m/z 106) due to ester hydrolysis .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or catalytic reactions?
Density Functional Theory (DFT) calculations can model steric effects of the tert-butyl group on reaction pathways. For instance, in tert-butyl azetidine derivatives, computational studies revealed hindered nucleophilic attack at the β-carbon due to steric bulk, guiding catalyst selection (e.g., bulky phosphine ligands) .
Q. What are the stability profiles of this compound under acidic, basic, or oxidative conditions, and how can degradation pathways be mitigated?
- Acidic conditions : The tert-butyl group is labile in strong acids (e.g., TFA), as shown in Boc-deprotection studies .
- Oxidative conditions : The hydroxyl group may oxidize to a ketone; stabilize with inert atmospheres (N) or antioxidants like BHT.
- Storage : Store at -20°C in anhydrous solvents to prevent hydrolysis, as recommended for similar amino esters .
Methodological Considerations
Q. How can this compound be incorporated into solid-phase synthesis workflows?
The compound’s tert-butyl ester is compatible with Fmoc/t-Boc strategies. For example, tert-butyl-protected serine derivatives were used in resin-bound peptide synthesis, with cleavage achieved via TFA . Optimize coupling agents (e.g., HATU/DIPEA) to minimize racemization, as demonstrated in β-hydroxy amino acid couplings .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Byproduct formation : Scale-up increases side reactions (e.g., overprotection). Use in-situ IR or inline pH monitoring to track reaction progress, as applied in tert-butyl carbazate syntheses .
- Purification bottlenecks : Switch from column chromatography to continuous crystallization or centrifugal partition chromatography for larger batches .
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in comparison to methyl or benzyl analogs?
The tert-butyl group reduces nucleophilic susceptibility at the β-carbon, as seen in kinetic studies of tert-butyl vs. methyl esters . However, it improves thermal stability; for example, tert-butyl carbamates decompose at higher temperatures (~150°C) than methyl analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
